molecular formula C11H15N3O B14868500 2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetonitrile

2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetonitrile

Cat. No.: B14868500
M. Wt: 205.26 g/mol
InChI Key: PYTZIWQQMLKSIU-UHFFFAOYSA-N
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Description

2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetonitrile is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetonitrile involves its interaction with specific molecular targets. The furan ring and piperidine group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The nitrile group may also play a role in binding to active sites of proteins or other biomolecules .

Comparison with Similar Compounds

Similar compounds to 2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetonitrile include other furan derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct interactions and applications compared to other furan derivatives.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-amino-2-(5-piperidin-1-ylfuran-2-yl)acetonitrile

InChI

InChI=1S/C11H15N3O/c12-8-9(13)10-4-5-11(15-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7,13H2

InChI Key

PYTZIWQQMLKSIU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C(C#N)N

Origin of Product

United States

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